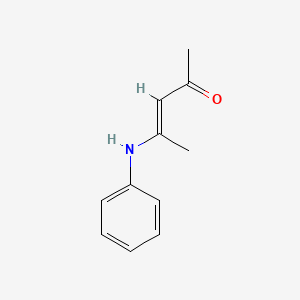
加兰宁信息相关肽 (1-41) 酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Galanin Message Associated Peptide (1-41) Amide is a peptide hormone derived from the precursor protein pre-progalanin. This peptide consists of 41 amino acids and plays a role in various physiological processes, including modulation of mood, feeding behavior, and pain perception . It is part of the larger galanin family, which includes other peptides with similar structures and functions.
科学研究应用
Galanin Message Associated Peptide (1-41) Amide has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating physiological processes such as mood, feeding behavior, and pain perception.
Medicine: Explored as a potential therapeutic agent for conditions like depression, anxiety, and chronic pain.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools .
生化分析
Biochemical Properties
Galanin Message Associated Peptide (1-41) Amide interacts with various enzymes, proteins, and other biomolecules. Its actions are mediated via G protein-coupled receptors and ion channels, usually producing inhibition of secretion of a transmitter or hormone in the nervous and endocrine system . It is often co-localized with classical neurotransmitters such as acetylcholine, serotonin, and norepinephrine, and also with other neuromodulators such as neuropeptide Y, substance P, and vasoactive intestinal peptide .
Cellular Effects
Galanin Message Associated Peptide (1-41) Amide has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting neurotransmitter release . It also has a role in the regulation of metabolism, pancreatic β-cell function, and energy homeostasis .
Molecular Mechanism
The mechanism of action of Galanin Message Associated Peptide (1-41) Amide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its actions are mediated via G protein-coupled receptors and ion channels .
Temporal Effects in Laboratory Settings
It is known that it often appears as a strong tonic inhibitor of neuronal actions .
Metabolic Pathways
Galanin Message Associated Peptide (1-41) Amide is involved in various metabolic pathways. It plays a role in the regulation of metabolism, pancreatic β-cell function, and energy homeostasis .
Transport and Distribution
It is known that it is widely expressed in the brain, spinal cord, and gut of humans as well as other mammals .
Subcellular Localization
It is known that it is often co-localized with classical neurotransmitters such as acetylcholine, serotonin, and norepinephrine .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Galanin Message Associated Peptide (1-41) Amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated and coupled to the resin-bound peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC)
Industrial Production Methods: Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, employing preparative HPLC systems to obtain high-purity peptides .
Types of Reactions:
Oxidation: The peptide can undergo oxidation, particularly at methionine residues, forming methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted to create analogs with modified properties
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques
Major Products:
Oxidation Products: Methionine sulfoxide derivatives.
Reduction Products: Peptides with free thiol groups.
Substitution Products: Peptide analogs with altered amino acid sequences
作用机制
The mechanism of action of Galanin Message Associated Peptide (1-41) Amide involves binding to specific receptors in the central and peripheral nervous systems
Molecular Targets: Galanin receptors (GalR1, GalR2, GalR3).
Pathways Involved: Activation of these receptors can lead to modulation of neurotransmitter release, inhibition of adenylate cyclase, and activation of phospholipase C pathways
相似化合物的比较
Galanin (1-29): Another peptide from the same precursor protein, with similar but distinct physiological effects.
Galanin-Like Peptide (GALP): Shares structural similarities and functions with Galanin Message Associated Peptide (1-41) Amide.
Spexin: A related peptide with roles in metabolism and behavior
Uniqueness: Galanin Message Associated Peptide (1-41) Amide is unique due to its specific sequence and the distinct physiological roles it plays. Its ability to modulate mood, feeding behavior, and pain perception sets it apart from other peptides in the galanin family .
属性
CAS 编号 |
132699-74-2 |
|---|---|
分子式 |
C206H326N56O64S1 |
分子量 |
4643.19 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


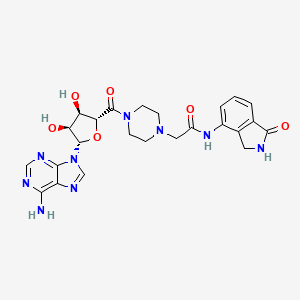
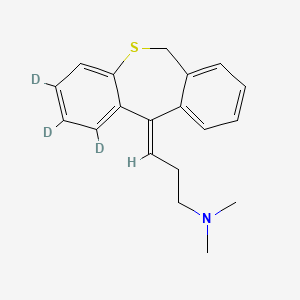
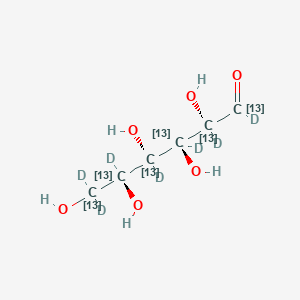
![Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dithione](/img/structure/B1147147.png)
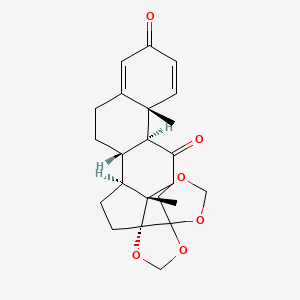
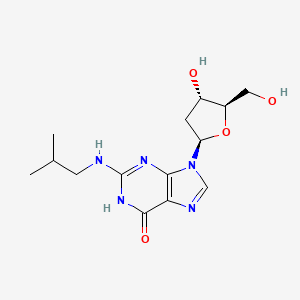
![Threonine, L-, [3H(G)]](/img/structure/B1147157.png)
